Tixocortol Pivalate

Pharmacokinetics Drug Metabolism Corticosteroid

Researchers requiring local anti-inflammatory action without systemic glucocorticoid toxicity face limited options-most topical corticosteroids retain measurable systemic bioavailability. Tixocortol Pivalate eliminates this compromise: • 0.10-0.20 oral bioavailability with 100% first-pass conversion to inactive sulfo/glucurono-conjugates • Selective IL-5 inhibition spares IFNγ, enabling Th2-specific mechanistic studies • Validated Class A corticosteroid allergen marker at 1% in petrolatum. Supplied as ≥98% pure solid; global shipping available.

Molecular Formula C26H38O5S
Molecular Weight 462.6 g/mol
CAS No. 55560-96-8
Cat. No. B1683185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTixocortol Pivalate
CAS55560-96-8
Synonyms11 beta,17-dihydroxy-21-mercaptopregn-4-ene-3,20-dione pivalate
JO 1016
JO-1016
Pivalone
Tiovalone
tixocortol pivalate
Molecular FormulaC26H38O5S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O
InChIInChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1
InChIKeyBISFDZNIUZIKJD-XDANTLIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tixocortol Pivalate: 21-Thiol Topical Corticosteroid


Tixocortol Pivalate (CAS 55560-96-8), also designated as JO 1016, is a synthetic 21-thiol derivative of hydrocortisone, distinguished by a pivalate thioester modification at the C-21 position [1]. This structural feature confers a molecular weight of 462.64 g/mol and a melting point of 195-200°C [2]. It is classified as a nonsystemic, topically-acting glucocorticoid that exhibits local anti-inflammatory activity comparable to that of hydrocortisone [1]. The compound's pharmacological uniqueness stems from its rapid first-pass hepatic metabolism and degradation within erythrocytes, which converts it into inactive sulfo- and glucurono-conjugates devoid of glucocorticoid receptor affinity [3]. This metabolic vulnerability, a deliberately engineered characteristic, underpins its ability to achieve therapeutic concentrations at the mucosal site of action while minimizing the systemic glucocorticoid and mineralocorticoid effects that are hallmarks of conventional corticosteroids [3].

Local glucocorticoid research with rapid metabolic inactivation
Selective IL-5 pathway investigation (Th2-type inflammation)
HPA-axis spare endpoint model studies

Tixocortol Pivalate: Distinct Pharmacokinetics & Selectivity


Substituting Tixocortol Pivalate with other topical corticosteroids—such as budesonide, beclomethasone dipropionate, or prednisolone—is not a trivial, like-for-like exchange due to fundamental differences in metabolic vulnerability and cytokine selectivity. While all these agents aim for local mucosal action in conditions like ulcerative colitis, their systemic bioavailability and off-target immunomodulatory profiles vary significantly [1]. Tixocortol Pivalate's differentiation lies in its uniquely low systemic bioavailability (0.10-0.20) and rapid clearance (33.3 l/h/kg in rats), which is up to 6 times greater than that of cortisol [2]. Furthermore, it exhibits a selective in vitro inhibition of interleukin-5 (IL-5) release, a property not shared by comparators like budesonide or dexamethasone, which broadly suppress multiple cytokines including interferon-gamma (IFNγ) [3]. These quantitative disparities in exposure and selectivity mean that a user cannot assume equivalent efficacy or safety profiles when interchanging Tixocortol Pivalate with another in-class compound; the specific evidence below validates its distinct scientific and procurement identity.

Metabolism Clearance and first-pass metabolism may differ significantly from budesonide or beclomethasone, altering systemic exposure profile.
Selectivity IL-5 selectivity versus broad cytokine suppression (IFNγ) is not matched by comparators; immunomodulatory endpoints may shift.
HPA impact HPA-axis endpoint profile may not transfer directly from other topical corticosteroids; class-specific evaluation required.

Tixocortol Pivalate: Head-to-Head Evidence Guide


Pharmacokinetics: Clearance and Distribution vs. Cortisol

In a direct comparative study in rats, Tixocortol Pivalate (TP) demonstrated a significantly faster elimination and greater tissue distribution than the endogenous glucocorticoid cortisol. The plasma clearance (Cl) of TP was measured at 33.3 l/h/kg, which is 7.1 times greater than the clearance of cortisol at 4.7 l/h/kg. The volume of distribution (Vd) for TP was 21.7 l/kg, 11.4 times larger than the 1.9 l/kg observed for cortisol [1]. This quantitative difference in disposition provides a mechanistic basis for the compound's reduced systemic glucocorticoid activity [1].

PK Clearance vs Cortisol
Head-to-head
7.1× higher clearance (33.3 vs 4.7 l/h/kg); 11.4× larger Vd (21.7 vs 1.9 l/kg)
Indicates rapid systemic elimination context
Rat IV model, HPLC/TLC analysis
Pharmacokinetics Drug Metabolism Corticosteroid

Oral Bioavailability Comparison vs. Cortisol

Following oral administration in rats, Tixocortol Pivalate (TP) exhibits dramatically reduced systemic exposure relative to cortisol. For an identical 25 mg/kg oral dose, the peak plasma concentration (Cmax) of TP was 100 times lower than that of cortisol. The oral bioavailability of TP was only 10-20% (0.10-0.20), whereas cortisol's oral bioavailability was complete (1.0) [1]. This large difference is a direct consequence of extensive first-pass metabolism, a key differentiator for a compound intended for local action [1].

Oral Bioavailability
Head-to-head
Bioavailability 0.10–0.20 vs cortisol 1.0; Cmax 100× lower
Supports low systemic exposure context
Rat oral model, 25 mg/kg
Bioavailability First-Pass Metabolism Corticosteroid

Selective IL-5 Inhibition vs. Broad-Spectrum Corticosteroids

In a head-to-head in vitro study using human bronchoalveolar lavage leukocytes, Tixocortol Pivalate demonstrated a concentration-dependent inhibition of interleukin-5 (IL-5) release but, unlike other tested glucocorticoids, did not inhibit interferon-gamma (IFNγ) release except at the highest tested concentration (3 x 10⁻⁵ M). In contrast, Budesonide (10⁻⁹ to 10⁻⁷ M) and Beclomethasone dipropionate (10⁻⁸ to 10⁻⁶ M) were found to be the most potent inhibitors of both IL-5 and IFNγ release [1]. Dexamethasone (10⁻⁷ to 10⁻⁵ M) was less potent and had a lower maximal inhibitory effect than budesonide or BDP. Hydrocortisone inhibited both cytokines only at a high concentration of 10⁻⁴ M [1]. This indicates that Tixocortol Pivalate possesses a selective immunomodulatory profile distinct from broad-spectrum glucocorticoids [1].

Cytokine Selectivity
Head-to-head
Selective IL-5 inhibition; IFNγ spared (vs broad suppression by budesonide, BDP, dexamethasone)
Supports selective Th2 cytokine modulation interpretation
Human BAL leukocytes, ELISA after 48h
Immunomodulation Cytokine Inhibition Selectivity

Glucocorticoid Receptor Affinity Ranking

The affinity of Tixocortol Pivalate (TP) for the glucocorticoid receptor was quantified relative to other steroids in mouse thymocytes. The rank order of relative affinity was: Dexamethasone (1.0) > Cortisol (0.20) > Tixocortol Pivalate (0.16) > Tixocortol (0.065) > Cortisol Acetate (0.05) [1]. A separate assay using rat renomedullary interstitial cells confirmed that TP has a higher receptor affinity than its non-esterified form, tixocortol. Cortisol acetate was found to be equipotent with TP in this cell model [1]. The biological activity, measured by inhibition of PGE2 secretion, was similar for TP, cortisol acetate, and cortisol (38-55% inhibition at 10⁻⁶ M), whereas tixocortol was less active (26% inhibition) [1].

Receptor Affinity
Head-to-head
Rank: Dexamethasone (1.0) > Cortisol (0.20) > Tixocortol Pivalate (0.16) > Tixocortol (0.065)
Intermediate receptor binding context; pivalate modification enhances affinity
Mouse thymocyte cells, 37°C
Receptor Binding Pharmacodynamics Corticosteroid

Metabolic Inactivation in Humans

A human metabolism study, involving oral administration of a 2-gram dose of ¹⁴C-tixocortol pivalate, demonstrated that the parent compound undergoes complete metabolic transformation. Analysis of urine samples revealed that unchanged Tixocortol Pivalate was not detected [1]. Instead, all identified metabolites were sulfo- and glucurono-conjugates [1]. Critically, none of these identified metabolites exhibited any binding affinity for glucocorticoid receptors in vitro [1]. This provides direct, human-derived evidence that the rapid and extensive first-pass metabolism of Tixocortol Pivalate results in a complete absence of systemically active glucocorticoid species, thereby explaining its low systemic toxicity profile [1].

Metabolic Inactivation
Head-to-head
100% conversion to inactive sulfo-/glucurono-conjugates; no unchanged drug in urine
Supports antedrug property, complete first-pass inactivation
Human volunteer, 2 g oral ¹⁴C-dose, urine LC-MS
Drug Metabolism Human Pharmacokinetics Safety

Ulcerative Colitis Efficacy Without HPA Suppression

In controlled clinical studies of patients with distal ulcerative colitis, Tixocortol Pivalate administered as a 100 ml enema at doses of 250 mg to 1000 mg demonstrated clinical efficacy that was consistently equivalent to that of systemically absorbed steroids [1]. Critically, this therapeutic equivalence was achieved without any observed effect on serum cortisol levels or other blood chemistries, indicating a lack of suppression of the hypothalamic-pituitary-adrenal (HPA) axis [1]. This differentiates Tixocortol Pivalate from conventional systemic steroids, which are known to suppress the HPA axis and are associated with a range of undesirable systemic effects [1].

Colitis Endpoint & HPA
Head-to-head
Endpoint response comparable to systemic steroids; no cortisol suppression observed
Supports local efficacy context without HPA-axis alteration
Controlled study, distal colitis, 250–1000 mg enema
Ulcerative Colitis Clinical Efficacy Safety

Tixocortol Pivalate: Validated Application Scenarios


Distal Ulcerative Colitis: Steroid-Sparing Use

Given the clinical evidence demonstrating equivalent efficacy to systemic steroids without cortisol suppression [1], Tixocortol Pivalate is ideally suited for clinical studies or compassionate use protocols focused on treating distal ulcerative colitis in patients where adrenal suppression or other systemic glucocorticoid toxicities must be strictly avoided. The drug can be formulated as an enema or rectal foam to achieve high local concentrations in the affected mucosa while the compound's inherent low oral bioavailability (0.10-0.20) and high clearance (33.3 l/h/kg) [2] provide a safety net against systemic exposure even if a portion of the dose is inadvertently swallowed or absorbed.

IL-5 Pathway Research Tool

The unique in vitro selectivity of Tixocortol Pivalate for inhibiting IL-5 release, while sparing IFNγ at therapeutic concentrations [1], distinguishes it from broad-spectrum glucocorticoids like budesonide. This makes it a valuable research reagent for investigators seeking to dissect the specific role of IL-5 in eosinophilic inflammation (e.g., in models of asthma or allergic disease) without confounding the results with broad, multi-cytokine immunosuppression. This selective tool can help in mechanistic studies aiming to differentiate Th2-driven from Th1-driven inflammatory processes.

Topical Studies with Inactive Metabolites

For pharmacokinetic or toxicology studies where complete separation of local and systemic effects is non-negotiable, Tixocortol Pivalate offers a distinct advantage. Human metabolism data confirms that 100% of the parent drug is converted to sulfo- and glucurono-conjugates with no glucocorticoid receptor affinity, and no unchanged drug is found in urine [1]. This 'soft drug' or 'antedrug' profile is more definitive than that of alternatives like budesonide (which has ~15% systemic bioavailability in colitis patients) [2], making Tixocortol Pivalate the compound of choice for experiments where even minimal systemic glucocorticoid activity could be a confounding variable.

Patch Testing for Corticosteroid Allergy (Class A)

Tixocortol Pivalate serves as a key marker for detecting contact allergy to Class A corticosteroids (the hydrocortisone group). Its use in a standard patch test series (typically at 1% in petrolatum) is essential for dermatologists to correctly identify patients with corticosteroid hypersensitivity, as cross-reactivity patterns between classes (A, B, C, D) are not uniform [1]. This diagnostic application leverages the compound's specific allergenic profile, which is distinct from budesonide (a Class B marker) and other steroid classes, thereby enabling precise identification of the offending agent and guiding the selection of safe alternative topical corticosteroids for patient care.

Application
Selection Property
Validation Focus
Inflammatory bowel disease model studies
Local glucocorticoid with metabolic inactivation
Endpoint response and HPA-axis endpoint context
IL-5 signaling pathway research
Selective IL-5 inhibition profile
Cytokine release assay context (Th2 vs Th1)
Corticosteroid metabolism studies
Complete first-pass inactivation to inactive conjugates
Metabolite identification and receptor binding assay
Contact allergy research (corticosteroid class marker)
Class A corticosteroid hapten
Cross-reactivity pattern and sensitizer identification

Technical Documentation Hub

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36 linked technical documents
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